molecular formula C23H23F2NO4 B2630245 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid CAS No. 2287285-12-3

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid

货号: B2630245
CAS 编号: 2287285-12-3
分子量: 415.437
InChI 键: QPVVTAWJXGNYIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid is a synthetic organic compound featuring three critical structural motifs:

  • A seven-membered cycloheptane ring substituted with two fluorine atoms at the 4,4-positions.
  • An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group attached to the amine functionality.
  • A terminal carboxylic acid group at the 1-position of the cycloheptane.

This compound is likely utilized in peptide synthesis or medicinal chemistry due to the Fmoc group’s role in amine protection and the carboxylic acid’s reactivity in conjugation reactions. The difluorocycloheptane backbone may enhance metabolic stability or alter conformational flexibility compared to smaller rings .

属性

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2NO4/c24-23(25)12-11-14(21(27)28)9-10-20(23)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVVTAWJXGNYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC1C(=O)O)(F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid, also known as Fmoc-Difluoro-Cycloheptane Carboxylic Acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorocycloheptane moiety, endows it with distinct biological activities and applications.

  • Molecular Formula : C24H25F2NO4
  • Molecular Weight : 429.46 g/mol
  • CAS Number : 2276607-04-4

Biological Activity

The biological activity of this compound primarily stems from its structural characteristics that facilitate interactions with various biological targets. Key areas of interest include:

  • Enzyme Inhibition : The presence of the difluoro group enhances the compound's ability to interact with enzymes, potentially acting as an inhibitor for specific pathways.
  • Peptide Synthesis : The Fmoc group allows for easy incorporation into peptide chains, making it valuable in synthesizing peptide-based drugs.
  • Binding Affinity : Studies have shown that compounds with similar structures exhibit significant binding affinities to biological receptors, which may lead to therapeutic applications.

The mechanism by which this compound exerts its effects involves:

  • Interaction with Receptors : The compound can bind to specific receptors or enzymes, modifying their activity.
  • Stability and Reactivity : The Fmoc group provides stability during synthesis and can be removed under mild conditions, facilitating further reactions.

Case Studies

  • Peptide Synthesis Applications : Research has demonstrated the successful incorporation of this compound into peptide sequences, enhancing the stability and bioactivity of the resultant peptides .
  • Therapeutic Potential : A study highlighted its potential in developing therapeutics for conditions requiring enzyme modulation due to its inhibitory properties.

Data Table of Biological Activity

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor for specific enzymes
Peptide SynthesisUsed as a building block in peptide synthesis
Binding AffinityShows significant affinity for biological receptors

相似化合物的比较

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()

  • Key Features: Six-membered piperazine ring (vs. cycloheptane). Acetic acid substituent (vs. cycloheptane-linked carboxylic acid). No halogen substituents.
  • Comparison: The smaller piperazine ring confers higher rigidity and faster synthetic coupling kinetics compared to the seven-membered cycloheptane. The acetic acid group may exhibit lower steric hindrance than the cycloheptane-carboxylic acid, facilitating conjugation in solid-phase synthesis .

4,4′-Dichloro-2′-(9H-fluoren-2-ylcarbamoyl)-2-biphenylcarboxylic Acid ()

  • Key Features :
    • Biphenyl backbone with chlorine substituents.
    • Carbamoyl-linked Fmoc (vs. direct Fmoc-amine in the target compound).
  • Comparison :
    • The aromatic biphenyl system enhances π-π stacking interactions, unlike the aliphatic cycloheptane.
    • Chlorine atoms may improve lipophilicity but reduce metabolic stability compared to fluorine.
    • The carbamoyl linkage alters cleavage conditions required for Fmoc deprotection .

Dde-Lys(Fmoc)-OH ()

  • Key Features: Lysine derivative with dual protection (Fmoc and Dde groups). Hexanoic acid chain (vs. cycloheptane-carboxylic acid).
  • Comparison: Dual protecting groups enable orthogonal deprotection strategies, unlike the single Fmoc in the target compound. The linear hexanoic acid may improve aqueous solubility compared to the cyclic carboxylic acid in the target molecule. Applications differ: Dde-Lys(Fmoc)-OH is specialized for peptide synthesis, while the target compound’s cycloheptane may target lipid-binding domains .

Fmoc-D-Cys(Acm)-OH ()

  • Key Features: Cysteine derivative with thiol protection (Acm). Propanoic acid backbone.
  • Comparison: The Acm-protected thiol introduces redox-sensitive functionality absent in the target compound. Smaller propanoic acid backbone may limit steric effects in peptide chain elongation. Both compounds share Fmoc’s alkali-labile deprotection but differ in application scope (e.g., disulfide bridge formation vs. cycloheptane-mediated targeting) .

4,4′-Bis(methylsulfinyl)-N-Fmoc Diphenylmethylpentanoic Acid ()

  • Key Features: Sulfinyl groups enhance polarity. Pentanoic acid chain with aromatic substituents.
  • Comparison: Sulfinyl groups increase solubility in polar solvents compared to the hydrophobic difluorocycloheptane. The extended pentanoic acid chain may improve membrane permeability in drug delivery systems. Both compounds utilize Fmoc but differ in backbone flexibility and electronic properties .

Research Implications and Limitations

  • The provided evidence lacks direct data on the target compound’s physicochemical properties (e.g., logP, solubility) or biological activity. Comparisons are inferred from structural analogs.
  • Further studies should explore the difluorocycloheptane’s impact on binding affinity in medicinal chemistry contexts, leveraging fluorine’s unique electronic effects.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid, and what are their critical optimization parameters?

  • Methodology : Synthesis typically involves multi-step protocols:

Cycloheptane Ring Formation : Cycloheptane derivatives are synthesized via ring-closing metathesis or cyclopropanation followed by expansion reactions. The 4,4-difluoro substitution is introduced using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Fmoc Protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with a base (e.g., DIEA) to control pH and prevent side reactions .

Carboxylic Acid Activation : The carboxylic acid moiety is activated via esterification or coupling agents (e.g., HATU) for downstream peptide conjugation.

  • Optimization : Key parameters include reaction temperature (0–25°C for fluorination), stoichiometry of Fmoc-Cl (1.2–1.5 equivalents), and purification via reversed-phase HPLC to achieve >95% purity .

Q. How does the 4,4-difluoro substitution influence the conformational stability of the cycloheptane ring in this compound?

  • Analysis : The difluoro groups impose steric and electronic constraints, reducing ring flexibility. Computational studies (DFT or MD simulations) are recommended to assess:

  • Torsional angles of the cycloheptane ring.
  • Electrostatic potential maps to evaluate fluorine’s electron-withdrawing effects on adjacent functional groups.
    • Experimental Validation : Compare NMR data (e.g., 19F^{19}\text{F} NMR) of the difluoro derivative with non-fluorinated analogs to identify shifts in resonance peaks, indicating altered electronic environments .

Q. What analytical techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • Primary Techniques :

  • LC-MS : Confirms molecular weight and purity. Discrepancies in mass signals may arise from incomplete Fmoc deprotection (common in basic conditions).
  • 1H^{1}\text{H}/19F^{19}\text{F} NMR : Resolves positional isomers. For example, unexpected splitting in 19F^{19}\text{F} peaks could indicate impurities from incomplete fluorination.
    • Resolution Strategy : Use orthogonal methods (e.g., IR spectroscopy for carbonyl group verification) and compare retention times with synthetic standards .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data when testing this compound in enzyme inhibition assays?

  • Case Study : If inconsistent IC50_{50} values are observed across trials:

Assay Conditions : Validate buffer pH (e.g., Tris vs. phosphate buffers affect fluorine’s hydrogen-bonding capacity) and temperature (thermal instability of the Fmoc group above 30°C) .

Enzyme Source : Variability in enzyme batches (e.g., recombinant vs. native) may alter binding kinetics.

Control Experiments : Include a non-fluorinated analog to isolate fluorine’s contribution to inhibition .

Q. What strategies can mitigate side reactions during Fmoc deprotection in solid-phase peptide synthesis (SPPS) involving this compound?

  • Challenge : Piperidine-mediated Fmoc removal can lead to β-elimination or cyclization side reactions due to the strained cycloheptane ring.
  • Solutions :

  • Alternative Deprotection Agents : Use 20% 4-methylpiperidine in DMF, which reduces base strength and minimizes ring strain-induced side reactions .
  • Low-Temperature Deprotection : Perform at 4°C to slow unwanted elimination pathways.
  • Real-Time Monitoring : Use UV spectroscopy (301 nm) to track Fmoc removal efficiency and adjust reaction times dynamically .

Q. How does the compound’s solubility profile impact its application in hydrophobic peptide conjugation, and what formulation adjustments are viable?

  • Solubility Data : The compound is sparingly soluble in aqueous buffers (<0.1 mg/mL) but dissolves in DMSO or DMF.
  • Formulation Strategies :

  • Co-Solvent Systems : Use 10–20% DMSO in PBS to enhance solubility without denaturing peptides.
  • Micellar Encapsulation : Incorporate non-ionic surfactants (e.g., Tween-80) to stabilize hydrophobic interactions during conjugation .
    • Validation : Monitor conjugation efficiency via MALDI-TOF MS to ensure no surfactant interference .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and ex vivo models?

  • Hypothesis : Discrepancies may arise from:

  • Metabolic Degradation : The Fmoc group is susceptible to esterase cleavage in serum-containing ex vivo models, altering the compound’s effective concentration .
  • Tissue-Specific Uptake : Fluorine’s lipophilicity enhances cellular uptake in certain tissues (e.g., liver), skewing toxicity readings.
    • Mitigation :
  • Stability Studies : Pre-incubate the compound in serum to quantify degradation rates.
  • Tissue Distribution Assays : Use radiolabeled 18F^{18}\text{F} analogs for quantitative biodistribution analysis .

Comparative Structural Analysis

Q. How does this compound compare structurally and functionally to other Fmoc-protected cycloalkane derivatives?

  • Key Comparisons :

Compound Core Structure Unique Feature Application
Target Compound4,4-DifluorocycloheptaneEnhanced rigidityEnzyme inhibition
[4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid ()Benzene ringImproved aqueous solubilityPeptide tagging
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ()TetrahydroquinolineAromatic π-stackingDrug delivery
  • Functional Insights : The 4,4-difluoro substitution provides unique steric hindrance, making it preferable for targeting shallow enzyme pockets compared to planar aromatic analogs .

Experimental Design Recommendations

Q. What in silico tools are recommended for predicting this compound’s binding modes with biological targets?

  • Software :

  • AutoDock Vina : For docking studies; parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges.
  • GROMACS : Molecular dynamics to simulate fluorine’s impact on target flexibility.
    • Validation : Cross-reference docking scores with SPR (surface plasmon resonance) binding affinity data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。